
5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate: is a chemical compound with the following structure:
IUPAC Name: benzyl (R)- (2-oxopyrrolidin-3-yl)carbamate
This compound belongs to the pyrrolidine family, which is a versatile scaffold widely used in medicinal chemistry for developing biologically active molecules . The pyrrolidine ring offers several advantages, including efficient exploration of pharmacophore space, stereogenicity, and three-dimensional coverage due to its non-planarity.
Méthodes De Préparation
Synthetic Routes:: The synthesis of 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Specific reaction conditions and synthetic strategies vary, but the overall goal is to introduce the carbamate group onto the pyrrolidine scaffold.
Industrial Production:: While industrial-scale production methods may not be widely documented for this specific compound, laboratory-scale synthesis typically involves straightforward reactions.
Analyse Des Réactions Chimiques
Reactivity:: 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents and conditions depend on the specific reaction type.
Major Products:: The major products formed during these reactions include derivatives of the pyrrolidine ring, such as modified carbamates or other functional groups.
Applications De Recherche Scientifique
Chemistry:: Researchers explore the compound’s reactivity, stereochemistry, and synthetic versatility. It serves as a building block for designing novel molecules.
Biology and Medicine:: Studies investigate its potential as a drug candidate. Its lipophilic efficiency, kinase selectivity, and pharmacokinetic properties are crucial factors .
Industry:: Applications may include agrochemicals, pharmaceutical intermediates, or materials science.
Mécanisme D'action
The exact mechanism by which 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
Uniqueness:: Highlighting its distinct features compared to similar compounds is essential. Unfortunately, specific analogs are not mentioned in the available literature.
Propriétés
Numéro CAS |
88015-94-5 |
|---|---|
Formule moléculaire |
C11H10Cl2N2O3 |
Poids moléculaire |
289.11 g/mol |
Nom IUPAC |
(5-oxopyrrolidin-3-yl) N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-7-2-1-3-8(13)10(7)15-11(17)18-6-4-9(16)14-5-6/h1-3,6H,4-5H2,(H,14,16)(H,15,17) |
Clé InChI |
YTFYMIAKWQKCAQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1=O)OC(=O)NC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



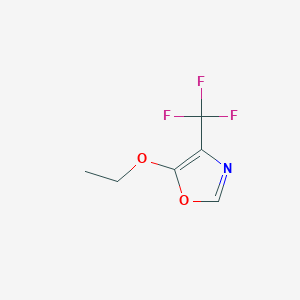
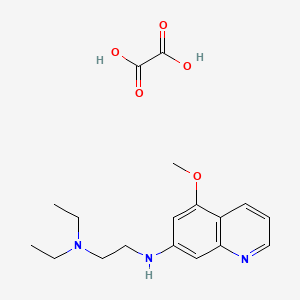
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)
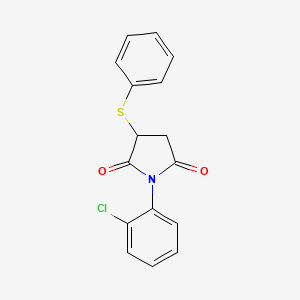
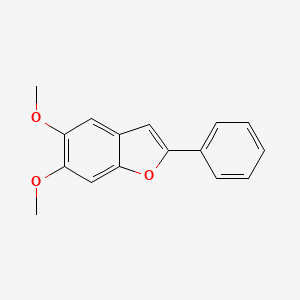
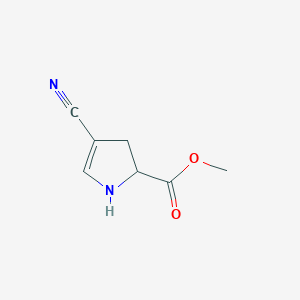
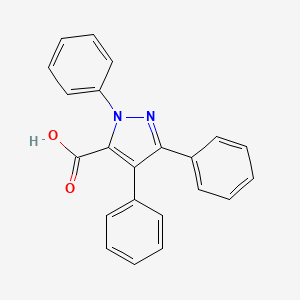
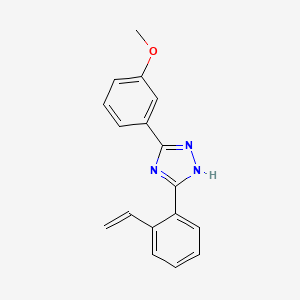
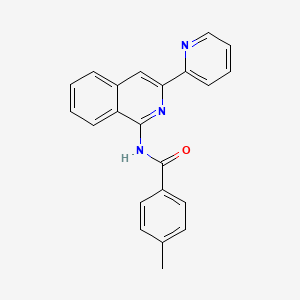
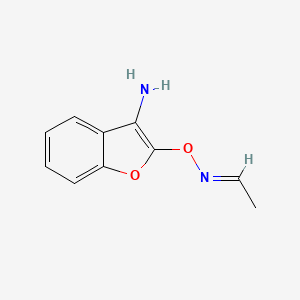
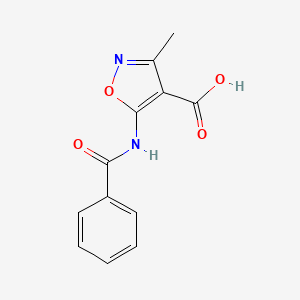
![2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)](/img/structure/B12886090.png)

